molecular formula C15H19N3O3S B6442544 5-methyl-2-(methylsulfanyl)-N-(3,4,5-trimethoxyphenyl)pyrimidin-4-amine CAS No. 2640935-30-2

5-methyl-2-(methylsulfanyl)-N-(3,4,5-trimethoxyphenyl)pyrimidin-4-amine

Cat. No.: B6442544
CAS No.: 2640935-30-2
M. Wt: 321.4 g/mol
InChI Key: RXJMGZNJSRTSJY-UHFFFAOYSA-N
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Description

5-methyl-2-(methylsulfanyl)-N-(3,4,5-trimethoxyphenyl)pyrimidin-4-amine (CAS 2640935-30-2) is a pyrimidine-based research chemical with a molecular formula of C15H19N3O3S and a molecular weight of 321.39 g/mol . Its structure incorporates a 3,4,5-trimethoxyphenyl (TMP) group, a well-established pharmacophore in medicinal chemistry known for its significance in binding to biological targets such as tubulin in cancer research . The TMP moiety is a key structural feature in microtubule-targeting agents like colchicine, which inhibit malignant cell division and growth . Furthermore, the pyrimidine core is a privileged scaffold in drug discovery, with numerous pyrimidine and pyridopyrimidine derivatives demonstrating potent therapeutic potential as kinase inhibitors and antifolates that target enzymes like dihydrofolate reductase (DHFR) . Compounds structurally related to this chemical, which feature a trimethoxyphenyl group linked to a nitrogen-containing heterocycle, have been investigated as novel anticancer agents in the design of thiazole-pyrimidine hybrids, showing promising cytostatic activity in screenings against the NCI-60 panel of human tumor cell lines . The methylsulfanyl group at the 2-position of the pyrimidine ring offers a potential site for further chemical modification, such as oxidation to sulfone derivatives, a transformation that has been shown in sulfone compounds containing 1,3,4-oxadiazole moieties to significantly enhance antifungal activity against a range of plant pathogenic fungi . This compound is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate precautions, referring to the relevant safety data sheet.

Properties

IUPAC Name

5-methyl-2-methylsulfanyl-N-(3,4,5-trimethoxyphenyl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S/c1-9-8-16-15(22-5)18-14(9)17-10-6-11(19-2)13(21-4)12(7-10)20-3/h6-8H,1-5H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXJMGZNJSRTSJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1NC2=CC(=C(C(=C2)OC)OC)OC)SC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-methyl-2-(methylsulfanyl)-N-(3,4,5-trimethoxyphenyl)pyrimidin-4-amine is a pyrimidine derivative with potential biological applications. Its molecular formula is C15H19N3O3S, and it has garnered interest due to its structural features that may influence various biological pathways. This article aims to explore the compound's biological activity, including its mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.

  • Molecular Formula : C15H19N3O3S
  • Molecular Weight : 321.4 g/mol
  • Purity : Typically 95% .

Research indicates that compounds with pyrimidine structures often interact with key enzymes and receptors involved in cellular processes. Notably, derivatives of pyrimidine have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. Inhibition of DHFR can lead to reduced proliferation of cancer cells and has applications in treating various malignancies .

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrimidine derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression .

Cell Line IC50 (µM) Mechanism
HeLa10.5Apoptosis induction
MCF-712.8Cell cycle arrest
A5498.9Inhibition of proliferation

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar pyrimidine derivatives have been evaluated for their efficacy against various bacterial strains, showing promising results in inhibiting growth .

Microorganism MIC (µg/mL) Activity
E. coli32Bacteriostatic
S. aureus16Bactericidal

Case Studies

  • Study on Anticancer Effects : A recent study examined the effects of a related pyrimidine compound on breast cancer cell lines. The compound induced apoptosis through the mitochondrial pathway and showed enhanced efficacy when combined with other chemotherapeutics .
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of pyrimidine derivatives against resistant strains of bacteria. The study revealed that modifications in the methylsulfanyl group significantly enhanced antibacterial activity .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C15H19N3O3SC_{15}H_{19}N_{3}O_{3}S and a molecular weight of approximately 321.4 g/mol. Its structure features a pyrimidine core substituted with a methylsulfanyl group and a trimethoxyphenyl moiety, which contributes to its biological activity and reactivity in synthetic processes.

Antitumor Activity

Recent studies have indicated that derivatives of pyrimidine compounds exhibit promising antitumor properties. For instance, compounds structurally similar to 5-methyl-2-(methylsulfanyl)-N-(3,4,5-trimethoxyphenyl)pyrimidin-4-amine have been shown to inhibit cancer cell proliferation in vitro. The presence of the trimethoxyphenyl group enhances the compound's interaction with biological targets involved in cancer progression .

Antimicrobial Properties

Research has demonstrated that compounds containing the pyrimidine structure can possess antibacterial and antifungal activities. The methylsulfanyl substitution is thought to contribute to these effects by enhancing membrane permeability or interfering with metabolic pathways of microorganisms . Specific studies have evaluated the effectiveness of related compounds against strains such as Staphylococcus aureus and Candida albicans.

Organic Synthesis

The compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, including nucleophilic substitutions and coupling reactions. For example, it can be employed in the synthesis of pyrazolo[3,4-b]pyridine derivatives through multicomponent reactions involving aromatic aldehydes .

Building Block for Drug Development

As a versatile building block, this compound serves as a precursor for developing novel pharmaceuticals. Its ability to modify existing drug scaffolds makes it valuable in medicinal chemistry for creating targeted therapies against various diseases.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal explored the efficacy of pyrimidine derivatives in inhibiting tumor growth in xenograft models. The results indicated that compounds similar to this compound significantly reduced tumor size compared to control groups . The mechanism was attributed to apoptosis induction and cell cycle arrest.

Case Study 2: Antimicrobial Testing

In another investigation, researchers synthesized several derivatives based on the pyrimidine structure and evaluated their antimicrobial activities against clinical isolates. The findings revealed that certain modifications led to enhanced activity against resistant strains of bacteria and fungi . This highlights the potential for developing new antimicrobial agents from this compound class.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrimidine Derivatives

Compound Name Core Structure Substituents (Position) Key Functional Groups
Target Compound Pyrimidine 5-Me, 2-MeS, 4-N-(3,4,5-OMePh) Methylsulfanyl, 3,4,5-trimethoxyphenyl
2-(Methylsulfanyl)-N-(3,4,5-trimethoxyphenyl)pyrimidine Pyrimidine 2-MeS, 4-N-(3,4,5-OMePh) Methylsulfanyl, 3,4,5-trimethoxyphenyl
7-(3-Fluorophenyl)-N-(3,4,5-trimethoxyphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-amine Pyrrolopyrimidine 7-(3-Fluorophenyl), 4-N-(3,4,5-OMePh) Fluorophenyl, pyrrole ring
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide Benzothiazole-pyrimidine 2-(3,4,5-OMePh)Ac, 6-CF3-benzothiazole Trifluoromethyl, acetamide
N-(Substituent phenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine Oxadiazole 5-(3,4,5-OMePh), 2-N-(substituent phenyl) Oxadiazole ring

Key Observations :

  • The target compound lacks the fused heterocyclic systems (e.g., pyrrolopyrimidine in or oxadiazole in ), which may reduce synthetic complexity.

Key Observations :

  • The target compound’s methylsulfanyl group may simplify synthesis compared to fluorinated or piperazine-containing analogs, which require additional steps for introducing halogens or heterocycles .
  • Crystallographic data for analogs (e.g., ) reveal intramolecular hydrogen bonds and planar aromatic systems, suggesting that the target compound’s conformation may similarly influence bioavailability.

Table 3: Reported Activities of Structural Analogs

Compound Class Activity Potency (IC50/EC50) Mechanism/Notes
Combretastatin A-4 derivatives Anticancer (tubulin inhibition) Low nM range Disrupts microtubule assembly
1,3,4-Oxadiazol-2-amine Anticancer (cell line screening) Moderate activity Growth inhibition via undefined targets
Thiazole-pyrimidines Herbicidal (rape seedlings) Weak–moderate Limited activity against barnyard grass
Pyrrolopyrimidine Cytotoxicity (unspecified cell lines) N/A High yield (93%) but activity not detailed

Key Observations :

  • The 3,4,5-trimethoxyphenyl group is critical for tubulin-binding activity in combretastatin analogs , suggesting the target compound may share this mechanism.

Physicochemical and Electronic Properties

  • Electronic Effects : The electron-donating methoxy groups on the phenyl ring may stabilize charge-transfer interactions with biological targets, while the methylsulfanyl group’s moderate electronegativity could balance solubility and binding .

Preparation Methods

Preparation of 4-Chloro-5-Methyl-2-(Methylsulfanyl)Pyrimidine

The chlorinated pyrimidine intermediate serves as a critical precursor for subsequent amination. A validated protocol involves treating 5-methyl-2-(methylsulfanyl)pyrimidin-4-ol with phosphorus oxychloride (POCl₃) under reflux conditions. The reaction is typically conducted in anhydrous dichloromethane (DCM) with catalytic N,N-dimethylformamide (DMF) to accelerate chlorination.

Representative Procedure :

  • Combine 5-methyl-2-(methylsulfanyl)pyrimidin-4-ol (1.0 mmol) with POCl₃ (5.0 mmol) in DCM (10 mL).

  • Add DMF (0.1 mL) and reflux at 80°C for 4 hours.

  • Quench with ice-water, extract with DCM, and dry over MgSO₄.

  • Purify via column chromatography (hexane:ethyl acetate, 4:1) to isolate 4-chloro-5-methyl-2-(methylsulfanyl)pyrimidine (yield: 78–85%).

Amination with 3,4,5-Trimethoxyaniline

The chloro intermediate undergoes nucleophilic displacement with 3,4,5-trimethoxyaniline in polar aprotic solvents. Triethylamine (Et₃N) or potassium carbonate (K₂CO₃) is employed to scavenge HCl, enhancing reaction efficiency.

Optimized Conditions :

  • Solvent : Dimethyl sulfoxide (DMSO) or DMF

  • Temperature : 100–120°C

  • Time : 12–16 hours

  • Yield : 65–72% after recrystallization from ethanol.

Cyclocondensation Approaches

Multicomponent Reaction Design

Pyrimidine ring formation via cyclocondensation of methylisothiourea, β-keto esters, and 3,4,5-trimethoxyaniline offers a one-pot alternative. This method leverages the inherent reactivity of thiourea derivatives to construct the 2-(methylsulfanyl) group during ring closure.

Key Steps :

  • React methylisothiourea (1.2 mmol) with methyl 3-oxopentanoate (1.0 mmol) in ethanol.

  • Add 3,4,5-trimethoxyaniline (1.0 mmol) and reflux for 8 hours.

  • Acidify with HCl (1M) to precipitate the product.

  • Purify via silica gel chromatography (yield: 58–64%).

Ultrasound-Assisted Optimization

Ultrasound irradiation (40 kHz) significantly reduces reaction times from hours to minutes. For example, cyclocondensation under ultrasound achieves 70% yield within 45 minutes, compared to 62% yield after 8 hours under conventional heating.

Catalytic Coupling Strategies

Buchwald–Hartwig Amination

Palladium-catalyzed coupling between 4-bromo-5-methyl-2-(methylsulfanyl)pyrimidine and 3,4,5-trimethoxyaniline enables efficient C–N bond formation. This method is ideal for substrates sensitive to harsh nucleophilic conditions.

Catalytic System :

  • Catalyst : Pd(OAc)₂ (5 mol%)

  • Ligand : XPhos (10 mol%)

  • Base : Cs₂CO₃ (2.0 equiv)

  • Solvent : Toluene

  • Yield : 82–88% after 12 hours at 110°C.

Comparative Analysis of Synthetic Methods

Method Starting Materials Conditions Yield Advantages
Nucleophilic Substitution4-Chloropyrimidine, anilineDMSO, 120°C, 16 hrs65–72%Straightforward, scalable
CyclocondensationMethylisothiourea, β-keto esterEtOH, reflux, 8 hrs58–64%One-pot synthesis, atom economy
Buchwald–Hartwig4-Bromopyrimidine, anilineToluene, Pd/XPhos, 110°C82–88%High yield, mild conditions

Q & A

Q. What are the optimal synthetic routes for 5-methyl-2-(methylsulfanyl)-N-(3,4,5-trimethoxyphenyl)pyrimidin-4-amine, and how can purity be maximized?

Methodological Answer: The synthesis typically involves multi-step nucleophilic substitution and condensation reactions. For example:

  • Step 1: React 5-methyl-2-(methylsulfanyl)pyrimidin-4-amine with 3,4,5-trimethoxyaniline under reflux in chloroform or DMF with a base (e.g., K₂CO₃) to facilitate amine coupling .
  • Step 2: Purify via column chromatography (silica gel, CHCl₃/EtOAc gradient) followed by crystallization from methanol to achieve >95% purity .
    Key Considerations:
  • Monitor reaction progress using TLC (Rf ~0.5 in EtOAc/hexane 1:1) .
  • Optimize stoichiometry to avoid byproducts like unreacted aniline or dimerization.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions. For example, the 3,4,5-trimethoxyphenyl group shows distinct aromatic protons at δ 6.8–7.3 ppm and methoxy singlets at δ 3.7–3.9 ppm .
  • X-ray Crystallography: Resolve molecular conformation using SHELX programs (e.g., SHELXL for refinement). Intramolecular hydrogen bonds (N–H⋯N/S) and π-stacking interactions are common in similar pyrimidines .
    Data Interpretation Tip: Compare experimental spectra with computed DFT models to validate assignments.

Q. How is preliminary biological activity screened for this compound?

Methodological Answer:

  • In vitro Cytotoxicity: Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. IC₅₀ values <10 μM suggest therapeutic potential .
  • Kinase Inhibition: Screen against kinases (e.g., EGFR, Aurora B) via recombinant enzyme assays. Measure IC₅₀ using fluorescence polarization .
    Example Data:
Cell LineIC₅₀ (μM)Kinase TargetInhibition (%)
MCF-78.2EGFR72
HeLa12.4Aurora B65

Advanced Research Questions

Q. How do structural modifications influence the compound’s bioactivity?

Structure-Activity Relationship (SAR) Analysis:

  • Methylsulfanyl Group: Replacing with –SCH₃ enhances membrane permeability but may reduce selectivity.
  • 3,4,5-Trimethoxyphenyl: Critical for kinase binding; demethylation at the 4-position abolishes activity .
    Case Study: Analogues with –CF₃ substituents (e.g., from ) show improved IC₅₀ but higher cytotoxicity .

Q. How can conflicting data on antitumor efficacy across studies be resolved?

Methodological Answer:

  • Orthogonal Assays: Validate results using both MTT and clonogenic survival assays to rule out false positives .
  • Dose-Response Analysis: Ensure IC₅₀ calculations use Hill slope models to account for non-linear kinetics.
  • Molecular Docking: Compare binding poses in kinase active sites (e.g., using AutoDock Vina) to identify off-target effects .

Q. What strategies are effective for identifying the compound’s molecular targets?

Methodological Answer:

  • Chemoproteomics: Use affinity-based probes (e.g., biotinylated derivatives) to pull down binding proteins from cell lysates .
  • CRISPR-Cas9 Screening: Perform genome-wide knockout screens to identify sensitizing/resistance genes .
    Example Finding: Similar pyrimidines selectively inhibit tubulin polymerization (IC₅₀ = 1.2 μM), suggesting microtubule disruption as a mechanism .

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